1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a prop-2-en-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine under basic conditions to form the intermediate 4-(pyrrolidin-1-yl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with prop-2-en-1-amine in the presence of a base such as piperidine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its binding conformation and structure-activity relationship (SAR) provide insights into its effects .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of the prop-2-en-1-amine moiety.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine: Another pyrrolidine derivative with different substituents.
Uniqueness: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine stands out due to its unique combination of the pyrrolidine ring and the prop-2-en-1-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H18N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8,13H,1,3-4,9-10,14H2 |
InChI Key |
PTYKKUQAHWWCLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.